Regioisomeric Identity: InChIKey vs 3,5-Swapped Analog
3-(Azetidin-3-yl)-5-propyl-1,2,4-oxadiazole is the regioisomer bearing the azetidine ring at the oxadiazole 3-position and the propyl group at the 5-position. This is structurally distinct from 5-(azetidin-3-yl)-3-propyl-1,2,4-oxadiazole (CAS 1350988-84-9), which has the substituents reversed. The two regioisomers are unambiguously distinguished by their InChIKeys: ILZCZAHQFSXVHH-UHFFFAOYSA-N for the target compound versus HLVPKUIESPESDX-UHFFFAOYSA-N for the swapped regioisomer [1]. Despite sharing the molecular formula C8H13N3O and identical computed XLogP3-AA (0.8) and TPSA (51 Ų), the distinct SMILES notations—CCCC1=NC(=NO1)C2CNC2 (target) versus CCCC1=NOC(=N1)C2CNC2 (regioisomer)—reflect the non-equivalent connectivity pattern that governs all downstream molecular recognition events [2].
| Evidence Dimension | Regioisomeric structural identity (InChIKey, SMILES, and substitution pattern) |
|---|---|
| Target Compound Data | InChIKey: ILZCZAHQFSXVHH-UHFFFAOYSA-N; SMILES: CCCC1=NC(=NO1)C2CNC2; Azetidine at oxadiazole 3-position, propyl at 5-position |
| Comparator Or Baseline | 5-(Azetidin-3-yl)-3-propyl-1,2,4-oxadiazole (CAS 1350988-84-9); InChIKey: HLVPKUIESPESDX-UHFFFAOYSA-N; SMILES: CCCC1=NOC(=N1)C2CNC2; Azetidine at oxadiazole 5-position, propyl at 3-position |
| Quantified Difference | Unique InChIKey (no overlap); SMILES connectivity differs; Computed XLogP3-AA identical at 0.8; TPSA identical at 51 Ų; MW identical at 167.21 g/mol |
| Conditions | Computational analysis via PubChem (PubChem release 2021.05.07). InChIKey and SMILES generated by standard IUPAC algorithms. |
Why This Matters
In SAR campaigns, even a single-atom positional swap can invert functional activity (agonist to antagonist); procurement of the correct regioisomer is therefore non-negotiable for experimental reproducibility.
- [1] National Center for Biotechnology Information. PubChem CID 105433508 (target) vs. CID 56766297 (comparator). InChIKey comparison: ILZCZAHQFSXVHH-UHFFFAOYSA-N vs. HLVPKUIESPESDX-UHFFFAOYSA-N. View Source
- [2] PubChem CID 105433508: SMILES CCCC1=NC(=NO1)C2CNC2; PubChem CID 56766297: SMILES CCCC1=NOC(=N1)C2CNC2. Computed XLogP3-AA and TPSA values retrieved from PubChem computed properties section. View Source
